molecular formula C18H28N4O3S2 B5775433 N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea

N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea

Cat. No. B5775433
M. Wt: 412.6 g/mol
InChI Key: WUYSZESOJHXMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea, commonly known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a member of the thiourea class of compounds and is widely used in the field of neuroscience to study the effects of Parkinson's disease.

Mechanism of Action

MPTP is converted into MPP+ (1-methyl-4-phenylpyridinium) in the brain by the enzyme monoamine oxidase. MPP+ is selectively taken up by dopamine-producing neurons and causes their degeneration, leading to the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease in animal models closely resembles the human disease, including the loss of dopamine-producing neurons, motor impairment, and the formation of Lewy bodies. MPTP has also been shown to cause oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

MPTP is a well-established model for studying Parkinson's disease and has several advantages, including its ability to induce the disease rapidly and selectively in animal models. However, MPTP has several limitations, including its toxicity and the fact that it does not replicate all aspects of the human disease.

Future Directions

Future research on MPTP could focus on developing new animal models that better replicate the human disease, as well as testing potential treatments for Parkinson's disease using MPTP-induced animal models. Additionally, further studies on the oxidative stress and inflammation caused by MPTP could provide new insights into the underlying mechanisms of Parkinson's disease.

Synthesis Methods

The synthesis of MPTP involves the reaction of 4-nitrobenzenesulfonyl chloride with pyrrolidine followed by the addition of morpholine and thiourea. The resulting compound is then purified using column chromatography to obtain pure MPTP.

Scientific Research Applications

MPTP has been extensively used in scientific research to study the effects of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. MPTP is used to induce Parkinson's disease in animal models, which allows researchers to study the disease progression and test potential treatments.

properties

IUPAC Name

1-(3-morpholin-4-ylpropyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S2/c23-27(24,22-10-1-2-11-22)17-6-4-16(5-7-17)20-18(26)19-8-3-9-21-12-14-25-15-13-21/h4-7H,1-3,8-15H2,(H2,19,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYSZESOJHXMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Morpholin-4-yl)propyl]-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea

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